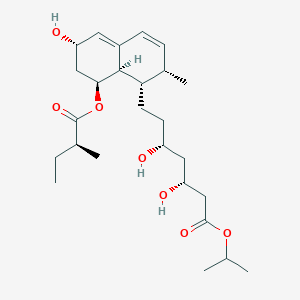![molecular formula C13H24O3Si B13418777 (1S,4S,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B13418777.png)
(1S,4S,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4S,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by a bicyclic framework with a silyl ether functional group, making it an interesting subject for synthetic chemists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one typically involves multiple steps, starting from readily available precursors. One common approach is to use a Diels-Alder reaction followed by functional group transformations. The reaction conditions often require precise control of temperature, solvents, and catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with automated control systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(1S,4S,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,4S,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[410]heptan-2-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential biological activity. Its structural features could make it a candidate for drug development, particularly in the design of molecules that interact with specific biological targets.
Industry
In the industrial sector, (1S,4S,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one could be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and functional group compatibility make it a versatile intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (1S,4S,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites, potentially modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, kinetics, and downstream effects are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (1S,4S,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one include other bicyclic silyl ethers and related structures with different substituents. Examples include:
- (1S,4S,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]heptan-2-ol
- (1S,4S,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]heptan-2-amine
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement. These features confer distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C13H24O3Si |
|---|---|
Peso molecular |
256.41 g/mol |
Nombre IUPAC |
(1S,4S,6S)-4-[tert-butyl(dimethyl)silyl]oxy-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C13H24O3Si/c1-12(2,3)17(5,6)16-9-7-10(14)13(4)11(8-9)15-13/h9,11H,7-8H2,1-6H3/t9-,11+,13-/m1/s1 |
Clave InChI |
LNKQIBSKHURORH-SUZMYJTESA-N |
SMILES isomérico |
C[C@@]12[C@@H](O1)C[C@@H](CC2=O)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC12C(O1)CC(CC2=O)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(5-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13418712.png)






![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13418740.png)


![(1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine](/img/structure/B13418757.png)


